2-(Naphthalen-1-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one
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Overview
Description
2-(Naphthalen-1-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one is a complex organic compound that features a naphthalene ring, a pyridine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common method involves the reaction of naphthalene derivatives with pyridine and azetidine intermediates under specific conditions. For instance, the reaction may involve the use of bromoketones and aminopyridines under mild, metal-free conditions with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and azetidine rings.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: NaBH4 in ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
2-(Naphthalen-1-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple sites within biological systems .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry.
Uniqueness
What sets 2-(Naphthalen-1-yl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one apart is its combination of three distinct ring systems (naphthalene, pyridine, and azetidine), which provides a unique set of chemical and biological properties
Properties
IUPAC Name |
2-naphthalen-1-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(11-18-7-3-6-17-5-1-2-9-20(17)18)23-13-16(14-23)15-25-19-8-4-10-22-12-19/h1-10,12,16H,11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSHUAACTTYLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)COC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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